2-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
The compound appears to contain a piperazine ring, which is a common feature in many pharmaceuticals, such as the antipsychotic drug pimozide and the antidepressant buspirone . It also contains a nitrophenyl group, which is often found in various dyes and indicators.
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of multiple rings. The exact structure would depend on the specific spatial arrangement of these rings .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the nitro group could be reduced to an amine, and the piperazine ring could undergo reactions at the nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, compounds with piperazine rings are often solid at room temperature, and the presence of a nitro group could make the compound more reactive .Scientific Research Applications
Halocyclization Reactions : A study by Zborovskii et al. (2011) discussed the cyclization of similar compounds, leading to derivatives that could have potential applications in organic chemistry and possibly in the development of pharmaceuticals (Yu. L. Zborovskii et al., 2011).
Fluorescence Properties and Electron Transfer : Gan et al. (2003) synthesized novel piperazine substituted naphthalimide compounds, demonstrating their potential as pH probes and understanding photo-induced electron transfer mechanisms (Jiaan Gan et al., 2003).
Fluorescent Ligands for Receptors : Lacivita et al. (2009) synthesized "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with fluorescent properties, potentially useful for visualizing certain receptors in biological research (E. Lacivita et al., 2009).
Formaldehyde Detection : Dong et al. (2016) developed a fluorimetric method using a derivative of this compound for rapid and efficient detection of formaldehyde (Baoli Dong et al., 2016).
Reaction Paths and Gel-Formation : Singh and Baruah (2008) explored the condensation reactions and gel-formation in imide derivatives, providing insights into the solvation effects and material properties of such compounds (D. Singh & J. Baruah, 2008).
Herbicidal Activity : Huang et al. (2005) investigated the herbicidal activity of similar compounds, including their efficacy, broad-spectrum activity, and safety to crops (Mingzhi Huang et al., 2005).
Cytotoxic Activity Against Cancer Cells : A study by Chinh et al. (2021) evaluated the cytotoxicity of novel derivatives against several cancer cell lines, highlighting their potential in cancer research (P. T. Chinh et al., 2021).
Antimicrobial Activity : Sakram et al. (2018) synthesized compounds with potential antimicrobial activity, which could contribute to the development of new antimicrobial agents (B. Sakram et al., 2018).
Photoinitiators of Polymerization : Xiao et al. (2015) investigated derivatives as photoinitiators for polymerization, revealing their utility in material science and engineering (P. Xiao et al., 2015).
Antitumor Evaluation : Mahmoud et al. (2018) conducted an antitumor evaluation of novel derivatives, offering insights into potential therapeutic applications (M. Mahmoud et al., 2018).
Mechanism of Action
Target of Action
The primary targets of 2-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione are carbonic anhydrase (CA) enzymes . These enzymes play a crucial role in regulating many physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues .
Mode of Action
This compound interacts with the active site of CA enzymes, particularly with the zinc ion (Zn2+) and three histidine residues . This interaction inhibits the activity of the enzymes, thereby affecting the physiological functions they regulate .
Biochemical Pathways
The inhibition of CA enzymes by this compound affects the reversible hydration reaction of CO2, which is a crucial biochemical pathway regulated by these enzymes . This can lead to changes in pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues .
Pharmacokinetics
The compound’s interaction with ca enzymes suggests that it is likely absorbed and distributed to tissues where these enzymes are present .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of CA enzymes. This can lead to changes in the physiological functions regulated by these enzymes, such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion .
Action Environment
Factors such as ph and the presence of other molecules could potentially affect the compound’s interaction with its targets .
Future Directions
Properties
IUPAC Name |
2-[4-[4-(4-nitrophenyl)piperazin-1-yl]-4-oxobutyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5/c31-23(28-16-14-27(15-17-28)19-9-11-20(12-10-19)30(34)35)8-3-13-29-25(32)21-6-1-4-18-5-2-7-22(24(18)21)26(29)33/h1-2,4-7,9-12H,3,8,13-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRFSXVMOVFSFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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